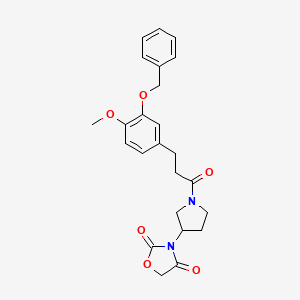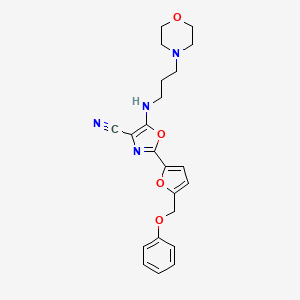
N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide, commonly known as MOPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOPA is a piperazine derivative that has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
作用機序
MOPA exerts its biological activity by interacting with various receptors in the body. It has been shown to act as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. MOPA also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of neuropathic pain. Moreover, MOPA modulates the activity of GABA receptors in the brain, which are responsible for regulating neuronal excitability.
Biochemical and Physiological Effects:
MOPA has been shown to exhibit various biochemical and physiological effects in the body. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, thereby exhibiting anti-inflammatory properties. MOPA has also been shown to reduce the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. Additionally, MOPA has been found to increase the levels of endogenous opioids, such as beta-endorphin, which mediate the analgesic effects of opioids.
実験室実験の利点と制限
MOPA has several advantages as a research tool. It is a potent and selective agonist of the mu-opioid receptor, which makes it a useful tool for studying the opioid receptor system. Moreover, MOPA has been shown to exhibit minimal toxicity and side effects, which makes it a safe compound for use in laboratory experiments. However, one of the limitations of MOPA is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on MOPA. One area of interest is its potential use as a therapeutic agent for the treatment of chronic pain and inflammation. Additionally, MOPA has been shown to exhibit anticonvulsant properties, which makes it a potential candidate for the treatment of epilepsy. Another area of interest is the development of novel analogs of MOPA with improved solubility and bioavailability. Moreover, further studies are needed to elucidate the exact mechanisms of action of MOPA and its potential interactions with other drugs.
合成法
MOPA can be synthesized through a multistep process involving the reaction of 3-methoxyaniline with ethyl chloroacetate to form 3-methoxyphenylacetic acid ethyl ester. The ester is then reacted with hydrazine hydrate to form 3-methoxyphenylhydrazine. The hydrazine is further reacted with 2-oxo-3-piperazineacetic acid to form MOPA.
科学的研究の応用
MOPA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. MOPA has also been found to possess analgesic properties by acting on the opioid receptors in the central nervous system. Additionally, MOPA has shown anticonvulsant activity by modulating the activity of GABA receptors in the brain.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-19-10-4-2-3-9(7-10)16-12(17)8-11-13(18)15-6-5-14-11/h2-4,7,11,14H,5-6,8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSISTFKYVAIKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)NCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

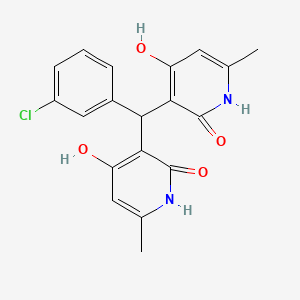
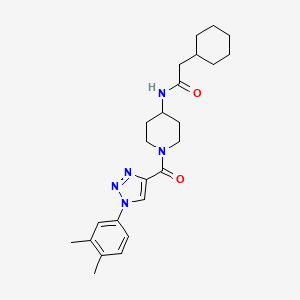
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2571533.png)
![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2571535.png)
![N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2571537.png)
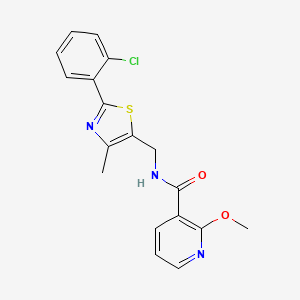
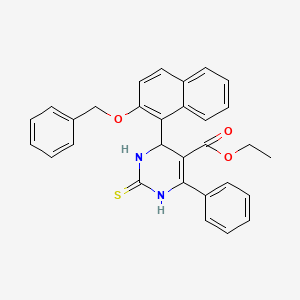

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2571543.png)

![2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B2571545.png)
